TJ-M2010-5

Vue d'ensemble

Description

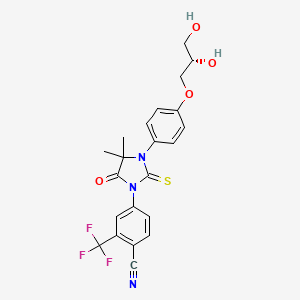

TJ-M2010-5 est un inhibiteur de petite molécule qui cible la réponse primaire de différenciation myéloïde 88 (MyD88). Il se lie sélectivement au domaine TIR (Toll/Interleukin-1 receptor) de MyD88, perturbant son homodimérisation et inhibant par la suite la voie de signalisation du récepteur de type Toll (TLR)/MyD88 . Ce composé a montré un potentiel dans la recherche liée à l'ischémie/reperfusion myocardique et au cancer colorectal associé à la colite .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de TJ-M2010-5 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, les réactions de condensation et des étapes de purification telles que la recristallisation .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire, en garantissant la cohérence et la pureté. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de techniques de purification à grande échelle telles que la chromatographie et la cristallisation .

Types de réactions :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de sa partie contenant du soufre.

Réduction : Les réactions de réduction peuvent modifier les groupes nitro présents dans le composé.

Substitution : Les réactions de substitution nucléophile peuvent se produire à diverses positions sur les cycles aromatiques

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et le carbonate de potassium sont utilisés en conditions basiques

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines à partir de groupes nitro .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation MyD88.

Biologie : Investigue le rôle de MyD88 dans les réponses immunitaires et l'inflammation.

Médecine : Explore les applications thérapeutiques potentielles dans des affections telles que l'ischémie/reperfusion myocardique et le cancer colorectal associé à la colite.

Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant les voies associées à MyD88

5. Mécanisme d'action

This compound exerce ses effets en se liant au domaine TIR de MyD88, empêchant son homodimérisation. Cette inhibition perturbe la voie de signalisation TLR/MyD88, qui est cruciale pour l'activation des réponses inflammatoires en aval. En bloquant cette voie, this compound réduit la production de cytokines pro-inflammatoires et d'autres médiateurs impliqués dans l'inflammation et les réponses immunitaires .

Composés similaires :

- MyD88-IN-1

- TLR1 Schaftoside

- CL075

- EM 163

Comparaison : this compound est unique par sa haute sélectivité pour le domaine TIR de MyD88, ce qui en fait un inhibiteur puissant de la voie de signalisation MyD88. Par rapport à d'autres composés similaires, this compound a montré une efficacité supérieure dans la réduction de l'inflammation et la prévention de la progression de la maladie dans les modèles précliniques .

Applications De Recherche Scientifique

TJ-M2010-5 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the MyD88 signaling pathway.

Biology: Investigates the role of MyD88 in immune responses and inflammation.

Medicine: Explores potential therapeutic applications in conditions like myocardial ischemia/reperfusion injury and colitis-associated colorectal cancer.

Industry: Potential use in developing new therapeutic agents targeting MyD88-related pathways

Mécanisme D'action

TJ-M2010-5 exerts its effects by binding to the TIR domain of MyD88, preventing its homodimerization. This inhibition disrupts the TLR/MyD88 signaling pathway, which is crucial for the activation of downstream inflammatory responses. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in inflammation and immune responses .

Comparaison Avec Des Composés Similaires

- MyD88-IN-1

- TLR1 Schaftoside

- CL075

- EM 163

Comparison: TJ-M2010-5 is unique in its high selectivity for the TIR domain of MyD88, which makes it a potent inhibitor of the MyD88 signaling pathway. Compared to other similar compounds, this compound has shown superior efficacy in reducing inflammation and preventing disease progression in preclinical models .

Propriétés

IUPAC Name |

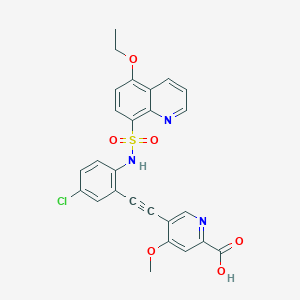

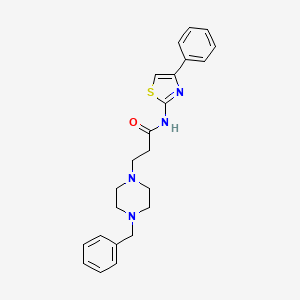

3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIQJBUDKQVBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

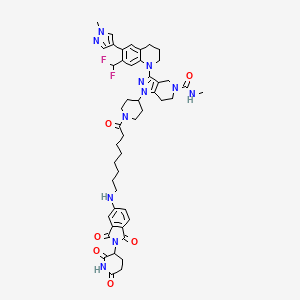

![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)

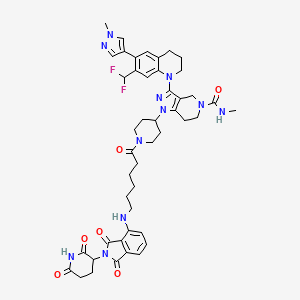

![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)

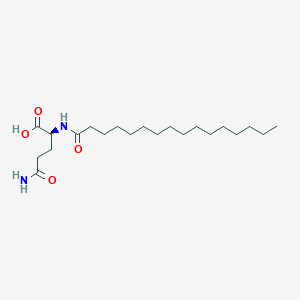

![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)